molecular formula C14H19N3O2 B13890172 Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro- CAS No. 821776-86-7

Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-

Cat. No.: B13890172
CAS No.: 821776-86-7
M. Wt: 261.32 g/mol
InChI Key: FZEMAAHHMRKGHI-UHFFFAOYSA-N
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Description

The compound "Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-" is a nitro-substituted benzonitrile derivative with a branched alkylamino substituent at the 5-position of the aromatic ring. Its IUPAC name indicates the following structural features:

  • Benzonitrile core: A benzene ring with a nitrile (-C≡N) group at position 1.
  • Nitro group: A strong electron-withdrawing nitro (-NO₂) substituent at position 2.
  • Alkylamino group: At position 5, a secondary amine with two alkyl chains: a propyl (-CH₂CH₂CH₃) and a 1-methylpropyl (-CH(CH₃)CH₂-) group.

The molecular formula is inferred as C₁₄H₁₉N₃O₂, with a calculated molecular weight of 261.33 g/mol. The 1-methylpropyl (sec-butyl) group introduces steric bulk and hydrophobicity, while the nitro and nitrile groups contribute to polarity and reactivity. Although direct experimental data for this compound are absent in the provided evidence, its properties can be extrapolated from structurally related analogs .

Properties

CAS No.

821776-86-7

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

5-[butan-2-yl(propyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C14H19N3O2/c1-4-8-16(11(3)5-2)13-6-7-14(17(18)19)12(9-13)10-15/h6-7,9,11H,4-5,8H2,1-3H3

InChI Key

FZEMAAHHMRKGHI-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C#N)C(C)CC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

A representative synthesis involves:

Step Reactants & Conditions Description Yield (%) Notes
1 Benzaldehyde + Hydroxylamine hydrochloride Formation of benzaldoxime via condensation High (>90%) Standard oxime synthesis in aqueous or alcoholic medium
2 Benzaldoxime dehydration Conversion to benzonitrile by dehydration using dehydrating agents (e.g., SOCl2, P2O5) Moderate to high Controlled heating to avoid side reactions
3 Nitration of benzonitrile Introduction of nitro group at ortho position using nitrating mixture (HNO3/H2SO4) Moderate (70-85%) Regioselectivity controlled by reaction conditions
4 Alkylation with 1-methylpropylpropylamine Nucleophilic substitution of halogenated intermediate or direct alkylation using base (e.g., cesium carbonate) in polar aprotic solvent (e.g., acetonitrile) at ~60°C High (>90%) Purification by column chromatography or recrystallization

Reaction Conditions and Optimization

  • Solvents: Ethanol, methanol, tetrahydrofuran, dichloromethane, and acetonitrile are commonly employed depending on the step.
  • Temperature: Ambient to moderate heating (20–75°C) is used to balance reaction rate and selectivity.
  • Bases: Potassium carbonate or cesium carbonate are preferred for alkylation steps.
  • Atmosphere: Nitrogen or inert atmosphere is often used to prevent oxidation or moisture interference.
  • Time: Reaction times vary from minutes (e.g., 10 min for methylamine substitution) to several hours or overnight for nitration and alkylation.

Analytical Data and Purification

Spectroscopic Characterization

Technique Key Features for Compound Identification
Nuclear Magnetic Resonance (NMR) Aromatic protons appear as doublets between δ 7.5–8.5 ppm; aliphatic protons of the 1-methylpropylpropylamino side chain resonate between δ 1.0–3.0 ppm; 13C NMR confirms nitrile carbon around δ 115-120 ppm.
Infrared Spectroscopy (IR) Sharp nitrile (C≡N) stretch near 2230 cm⁻¹; nitro (NO2) asymmetric and symmetric stretches at ~1520 cm⁻¹ and 1340 cm⁻¹ respectively.
Mass Spectrometry (MS) Molecular ion peak [M+H]+ expected at m/z 264.13, consistent with C14H19N3O2 molecular formula.

Purification Techniques

  • Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Extraction and washing steps to remove inorganic salts and unreacted starting materials.

Research Findings and Comparative Analysis

Yield and Efficiency

Method Yield (%) Reaction Time Key Advantages Limitations
Nucleophilic substitution with methylamine in ethanol at room temperature 95% 12–48 h High yield, mild conditions Longer reaction time
Alkylation with 1-methylpropylpropylamine using cesium carbonate in acetonitrile at 60°C >90% 6–12 h High selectivity, scalable Requires inert atmosphere
Reduction of nitro intermediates using iron powder and ammonium chloride in methanol ~90% 2–15 h Efficient reduction Requires careful control of conditions

Notes on Reaction Optimization

  • Use of bases such as potassium carbonate or cesium carbonate enhances nucleophilicity and promotes substitution.
  • Reaction temperature and solvent choice critically influence regioselectivity and yield.
  • Protection of sensitive groups and inert atmosphere prevent side reactions and degradation.

Summary Table of Preparation Conditions

Step Reagents Solvent(s) Temperature Time Yield (%) Notes
Benzaldoxime formation Benzaldehyde + Hydroxylamine hydrochloride Ethanol/water RT 1–2 h >90 Standard condensation
Benzonitrile formation Benzaldoxime + Dehydrating agent Dichloromethane or similar 40–60°C 1–3 h 80–90 Controlled dehydration
Nitration Benzonitrile + HNO3/H2SO4 Acidic medium 0–5°C 1–2 h 70–85 Regioselective nitration
Alkylation Nitrobenzonitrile + 1-methylpropylpropylamine + base Acetonitrile or THF 50–60°C 6–12 h >90 Nucleophilic substitution

Chemical Reactions Analysis

Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pesticides, and advanced coatings.

Mechanism of Action

The mechanism of action of benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro- involves its interaction with specific molecular targets and pathways. For instance, in the presence of ammonia, it can form cyclic hydrogen bonding structures . The compound’s effects are mediated through these interactions, which can influence various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-" with three structurally related compounds from the evidence:

Property Target Compound Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro- Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro- (Acifluorfen) 2-Amino-5-cyclopropylbenzonitrile
CAS Number Not available 821776-93-6 50594-66-6 660862-01-1
Molecular Formula C₁₄H₁₉N₃O₂ (inferred) C₁₃H₁₇N₃O₃ C₁₄H₇ClF₃NO₅ C₁₀H₉N₂
Molecular Weight (g/mol) 261.33 (calculated) 263.29 361.66 159.20
Key Substituents -NO₂, -C≡N, branched alkylamino -NO₂, -C≡N, methoxyethyl-propylamino -NO₂, -COOH, chloro-trifluoromethylphenoxy -NH₂, -C≡N, cyclopropyl
XlogP (Hydrophobicity) ~3.0 (estimated) 2.3 Not reported (higher due to Cl/CF₃) Not reported (lower due to -NH₂)
Applications Research (hypothetical) Research chemical Herbicide Pharmaceutical intermediate

Structural and Functional Differences

Substituent Effects on Polarity: The target compound’s branched alkylamino group enhances hydrophobicity (estimated XlogP ~3.0) compared to the methoxyethyl-propylamino analog (XlogP 2.3) . The methoxy group in the latter increases polarity, reducing membrane permeability. Acifluorfen’s chloro-trifluoromethylphenoxy group significantly boosts herbicidal activity by disrupting plant electron transport chains .

Reactivity and Stability: The nitro group in the target compound and its analogs is electron-withdrawing, directing electrophilic substitution to the meta position. However, the nitrile group in benzonitriles may participate in cyclization or hydrolysis under acidic/basic conditions. The amino group in 2-amino-5-cyclopropylbenzonitrile increases nucleophilicity, making it a precursor for heterocyclic syntheses (e.g., triazoles or imidazoles) .

Research Findings and Data Gaps

  • Synthetic Routes: describes methods for synthesizing nitrobenzonitriles via enaminone intermediates, which could be adapted for the target compound .
  • Thermodynamic Properties: No experimental data (e.g., melting point, solubility) are available for the target compound. Its stability under UV light or oxidative conditions remains unstudied.

Q & A

Q. Table 1. Key Spectroscopic Signatures

TechniqueKey Peaks/FeaturesReference
1H^1H NMRδ 1.0–1.5 (CH3_3), δ 3.5 (N-CH2_2)
IR2230 cm1^{-1} (C≡N)
HRMSm/z 264.1269 [M+H]+^+

Q. Table 2. Crystallographic Refinement Parameters

ParameterValue (SHELXL)Reference
R1_1≤0.05 (high-resolution)
Twinning fraction0.33 (HKLF5 refinement)

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